molecular formula C6H10O4 B6237363 methyl 3-methoxyoxetane-3-carboxylate CAS No. 2113821-10-4

methyl 3-methoxyoxetane-3-carboxylate

Cat. No.: B6237363
CAS No.: 2113821-10-4
M. Wt: 146.1
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Description

Methyl 3-methoxyoxetane-3-carboxylate is an organic compound with a four-membered oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors, such as epoxides or halohydrins, under acidic or basic conditions . Another approach involves the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyoxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-methoxyoxetane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxyoxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxetane derivatives, such as oxetan-3-one and 2-methyleneoxetane . These compounds share the oxetane ring structure but differ in their substituents and reactivity.

Uniqueness

Methyl 3-methoxyoxetane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its methoxy group and carboxylate ester functionality make it a versatile intermediate in organic synthesis .

Properties

CAS No.

2113821-10-4

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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